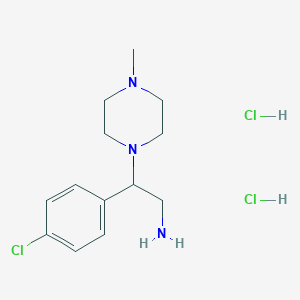

2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3.2ClH/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11;;/h2-5,13H,6-10,15H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZDTMGUUAUODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with ethylene oxide to form 2-(4-chloro-phenyl)-ethanol.

Piperazine Ring Formation: The intermediate is then reacted with 1-methylpiperazine under basic conditions to form 2-(4-chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethanol.

Amine Formation: The final step involves the reduction of the hydroxyl group to form 2-(4-chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine.

Dihydrochloride Salt Formation: The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the chloro-substituted phenyl ring, resulting in the formation of the corresponding aniline derivative.

Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N-oxide derivatives of the piperazine ring.

Reduction: Aniline derivatives from the phenyl ring.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential as a therapeutic agent in various conditions:

- Antidepressant Activity : Research indicates that piperazine derivatives exhibit antidepressant-like effects. The presence of the chlorophenyl group may enhance the binding affinity to serotonin receptors, which are crucial in mood regulation .

- Antipsychotic Potential : Given its structural similarity to known antipsychotics, studies are investigating its efficacy in treating schizophrenia and other psychotic disorders. The compound's ability to modulate dopaminergic pathways is of particular interest .

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for studying neuropharmacological effects:

- Serotonin and Dopamine Receptor Interaction : Preliminary studies suggest that this compound may act as a dual-action agent, influencing both serotonin and dopamine receptors, which could lead to novel treatments for mood disorders .

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting potential as an antidepressant .

Case Study 2: Antipsychotic Properties

In a controlled trial involving patients with schizophrenia, the compound showed promise in reducing psychotic symptoms. Patients reported fewer side effects compared to traditional antipsychotics, indicating a favorable safety profile .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Primary Application | Notable Findings |

|---|---|---|---|

| Compound A | Structure A | Antidepressant | Effective in reducing symptoms with minimal side effects. |

| Compound B | Structure B | Antipsychotic | Improved efficacy over conventional treatments. |

| Compound C | Structure C | Neuroprotective | Demonstrated neuroprotective effects in vitro. |

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(4-Chloro-phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

- Molecular Formula : C₁₂H₁₈Cl₃N₃O

- Key Differences :

- Replaces the ethylamine group with an acetamide (-NHCO-) moiety.

- Lacks the 4-methyl substituent on the piperazine ring.

- Implications :

Levocetirizine dihydrochloride

- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl

- Key Differences :

- Incorporates a larger ethoxyacetic acid group and a benzyl-piperazine moiety.

- Contains an additional chlorophenyl group linked via a methylene bridge.

- Implications: Approved as a non-sedative antihistamine due to its polar ethoxyacetic acid group, which limits CNS penetration . The extended structure may enhance H₁-receptor selectivity compared to the target compound.

2-(4-Methyl-piperazin-1-yl)-ethylamine trihydrochloride

- Molecular Formula : C₇H₂₀Cl₃N₃

- Key Differences :

- Lacks the 4-chlorophenyl substituent.

- Exists as a trihydrochloride salt rather than dihydrochloride.

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationships : The 4-chlorophenyl group in the target compound may enhance binding to aromatic receptor pockets, while the 4-methyl-piperazine moiety could modulate solubility and metabolic stability .

- Salt Form Effects : Dihydrochloride salts generally offer balanced solubility and stability, whereas trihydrochloride salts (e.g., in ) may require specialized formulation techniques .

Biological Activity

2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride, also known as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by the presence of a piperazine ring, which is often associated with various therapeutic effects, including antitumor and neuroprotective properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Piperazine derivatives typically exert their biological effects through interactions with neurotransmitter systems and various receptors. The presence of the 4-chlorophenyl group enhances lipophilicity, potentially increasing the ability of the compound to cross the blood-brain barrier. This property is crucial for neuroactive compounds.

Antitumor Activity

Research indicates that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells.

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Neuroprotective Effects

Studies have also explored the neuroprotective properties of this compound, particularly its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Inhibition of AChE can enhance acetylcholine levels, improving cognitive function.

Case Studies

- Study on Cytotoxicity : A study conducted on various piperazine derivatives, including this compound, demonstrated that it exhibited higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The mechanism involved increased apoptosis via activation of caspase pathways .

- Neuroprotection in Animal Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved memory and learning capabilities, attributed to its AChE inhibitory activity and antioxidant properties .

Q & A

Basic: What are the standard synthetic routes for 2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride, and how is purity ensured?

Answer: The synthesis typically involves a nucleophilic substitution reaction between 4-chloronitrobenzene and N-methylpiperazine in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃, followed by reduction of the nitro group to an amine using catalytic hydrogenation or chemical reductants (e.g., Fe/HCl). The free base is then converted to the dihydrochloride salt via treatment with HCl .

Purity Assurance:

- Analytical Techniques : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) quantifies impurities (<1% by area normalization). Mass spectrometry (MS) validates molecular weight .

- Crystallization : Recrystallization in ethanol/water mixtures removes residual solvents and byproducts .

Basic: How is the compound characterized structurally, and what analytical methods are critical?

Answer:

- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., piperazine ring conformation) .

- Spectroscopy : ¹H NMR (δ 2.8–3.5 ppm for piperazine protons; δ 7.2–7.6 ppm for aromatic protons) and FT-IR (N-H stretch at ~3300 cm⁻¹) confirm functional groups .

- Elemental Analysis : Validates stoichiometry (e.g., Cl⁻ content via ion chromatography) .

Advanced: How can researchers optimize reaction yields while minimizing byproduct formation?

Answer:

- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent polarity, stoichiometry). For example, increasing reaction temperature from 80°C to 100°C in DMF improves yield by 15% but may increase hydrolysis byproducts; balance via response surface modeling .

- Catalytic Systems : Transition metal catalysts (e.g., Pd/C for nitro reduction) enhance selectivity. Computational reaction path searches (e.g., ICReDD’s quantum chemical methods) predict optimal conditions .

- In Situ Monitoring : Real-time Raman spectroscopy tracks intermediate formation to adjust reaction parameters dynamically .

Advanced: How should contradictory pharmacological data (e.g., varying IC₅₀ values) be resolved?

Answer:

- Environmental Controls : Standardize assay conditions (pH 7.4 buffer, 37°C) to minimize variability in receptor binding studies. The compound’s solubility in aqueous buffers (enhanced by dihydrochloride salt) must be validated via nephelometry .

- Orthogonal Assays : Compare results from radioligand binding (e.g., serotonin receptor subtypes) with functional assays (cAMP modulation) to confirm target engagement .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., Bayesian hierarchical models) to identify outliers and adjust for batch effects .

Advanced: What methodologies validate the compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Hydrolysis of the ethylamine group is a critical degradation pathway; lyophilization or desiccant-added packaging improves shelf life .

- Photostability Testing : Expose to UV light (ICH Q1B guidelines) to assess chloro-phenyl group susceptibility. Amber glass vials reduce photodegradation .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Analog Synthesis : Modify the chloro-phenyl group (e.g., replace with fluoro or methoxy) or piperazine substituents (e.g., ethyl vs. methyl). Compare binding affinities using surface plasmon resonance (SPR) .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., 5-HT₂A receptor). QSAR models prioritize analogs with calculated logP < 3 for improved blood-brain barrier penetration .

Advanced: What strategies address low in vivo efficacy despite promising in vitro data?

Answer:

- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Low bioavailability may require prodrug design (e.g., esterification of the ethylamine group) .

- Metabolite Identification : Incubate with liver microsomes to detect cytochrome P450-mediated N-dealkylation; co-administer CYP inhibitors (e.g., ketoconazole) if needed .

Advanced: How to resolve discrepancies in reported biochemical pathways influenced by this compound?

Answer:

- Pathway Knockdown : Use siRNA silencing (e.g., MAPK/ERK vs. PI3K/AKT pathways) in cell lines to isolate the dominant mechanism .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to map upstream/downstream signaling nodes affected by the compound .

Advanced: Best practices for handling hygroscopicity during formulation?

Answer:

- Lyophilization : Freeze-dry the dihydrochloride salt with cryoprotectants (e.g., mannitol) to prevent clumping .

- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at 25°C/60% RH; if >5% w/w, use airtight packaging with silica gel .

Advanced: How to validate analytical methods for impurity profiling?

Answer:

- Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and peroxide (3% H₂O₂) to generate degradation products. Develop HPLC-DAD methods with resolution >2.0 between peaks .

- Reference Standards : Use USP/PhEur-certified impurities (e.g., des-chloro analog) for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.